Engineering Conformational Rigidity: A Technical Guide to Tert-butyl 2-acetylazetidine-1-carboxylate in Modern Drug Discovery
Engineering Conformational Rigidity: A Technical Guide to Tert-butyl 2-acetylazetidine-1-carboxylate in Modern Drug Discovery
Executive Summary
Tert-butyl 2-acetylazetidine-1-carboxylate (CAS: 1783414-46-9) is a highly specialized, conformationally constrained building block utilized in advanced medicinal chemistry and drug discovery[1]. Featuring a four-membered nitrogen heterocycle protected by a tert-butyloxycarbonyl (Boc) group and functionalized with an acetyl moiety at the C2 position, this molecule serves as a critical intermediate for synthesizing complex therapeutics. Its applications range from the development of macrocyclic kinase inhibitors for oncology to selective neurotransmitter transporter modulators for neurological disorders[2][3].
As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical rationale for utilizing azetidines, followed by a field-proven, self-validating synthetic protocol and an analysis of its pharmacological applications.
Physicochemical & Structural Profiling
The pharmacological appeal of the azetidine ring lies in its unique balance of high ring strain (~26 kcal/mol) and chemical stability. Unlike larger N-heterocycles (such as pyrrolidines and piperidines), azetidines enforce a rigid spatial orientation of their substituents. This rigidity significantly reduces the entropic penalty upon target binding, often leading to higher affinity interactions[4]. Furthermore, incorporating an azetidine core can improve the metabolic stability of a drug candidate by eliminating oxidation-prone carbon centers and modulating the basicity (pKa) of the amine[5].
Table 1: Physicochemical Properties of Tert-butyl 2-acetylazetidine-1-carboxylate
| Property | Value / Description |
| CAS Number | 1783414-46-9 |
| Molecular Formula | C10H17NO3[6] |
| Molecular Weight | 199.25 g/mol [6] |
| SMILES String | CC(=O)C1CCN1C(=O)OC(C)(C)C[7] |
| Monoisotopic Mass | 199.12085 Da[7] |
| Core Ring Strain | ~26 kcal/mol (Azetidine core) |
Table 2: Comparative Advantages of Azetidines vs. Larger N-Heterocycles
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol |
| Conformational Rigidity | High (Highly constrained)[4] | Moderate (Envelope) | Low (Chair/Boat) |
| Metabolic Stability | High (Resistant to | Moderate | Low (Prone to oxidation) |
| Synthetic Accessibility | Challenging (2-substituted isomers are rare)[8] | Highly Accessible | Highly Accessible |
Mechanistic Synthesis & Scale-Up Protocol
The synthesis of 2-substituted azetidines is notoriously challenging due to the potential for ring-opening side reactions under harsh conditions[8]. The most reliable and scalable method for producing tert-butyl 2-acetylazetidine-1-carboxylate relies on the formation of a Weinreb amide intermediate, followed by controlled Grignard addition[2][3].
Self-Validating Experimental Protocol
Step 1: Weinreb Amide Formation
-
Causality: Converting the starting carboxylic acid to an N-methoxy-N-methyl amide (Weinreb amide) is essential. Unlike standard esters, the Weinreb amide forms a highly stable 5-membered metal chelate with the incoming organometallic reagent. This chelate prevents over-addition of the Grignard reagent, which would otherwise yield an undesired tertiary alcohol.
-
Procedure: Dissolve 1-Boc-azetidine-2-carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) to neutralize the hydrochloride salt, followed by HATU (1.2 equiv) at 0 °C. Stir at room temperature until complete conversion is observed via LCMS.
-
Validation: Aqueous workup and extraction with EtOAc yields the Weinreb amide. Confirm the presence of the characteristic O-methyl and N-methyl singlets (~3.2 and 3.7 ppm) via
H NMR.
Step 2: Grignard Addition
-
Causality: The reaction must be strictly maintained at -78 °C to ensure kinetic control. This ultra-low temperature prevents the epimerization of the stereocenter at the C2 position and suppresses premature collapse of the tetrahedral intermediate.
-
Procedure: To a stirred solution of the Weinreb amide intermediate (e.g., 7.4 g, 30.3 mmol, 1.0 equiv) in anhydrous THF (150 mL), add 1 M
in THF (60 mL, 2.0 equiv) dropwise at -78 °C under a nitrogen atmosphere[3]. Stir for 2 hours at -78 °C[9]. -
Validation: Quench the reaction carefully with saturated aqueous
(or MeOH at 0 °C)[9]. This acidic quench forces the collapse of the stable metal chelate, releasing the desired ketone. Purify via silica gel chromatography. The final product is validated by the appearance of a sharp acetyl methyl singlet (~2.1 ppm) in H NMR and a mass peak of [M+H-Boc]+ = 100.1 m/z in LCMS.
Caption: Step-by-step synthetic workflow for tert-butyl 2-acetylazetidine-1-carboxylate.
Applications in Medicinal Chemistry
Tert-butyl 2-acetylazetidine-1-carboxylate is deployed as a critical precursor in two primary therapeutic areas:
A. Oncology: Kinase and Ras Inhibitors In the development of targeted cancer therapies, this building block is utilized to synthesize pyrrolo[3,2-c]pyridin-4-one derivatives and macrocyclic compounds[3]. These complex molecules are designed to inhibit epidermal growth factor receptors (EGFR, HER2) and Ras proteins[10][11]. The C2-acetyl group allows for downstream functionalization (e.g., reductive amination or Wittig olefination), while the azetidine ring restricts the conformation of the final inhibitor, enhancing its binding affinity and residence time within the kinase domain[3][10].
B. Neurology: Neurotransmitter Transporter Modulators In CNS drug discovery, the C2-acetyl group serves as a synthetic handle to generate conformationally constrained analogs of (S)-isoserine[2]. These azetidine-derived analogs act as highly selective inhibitors of the GABA transporter 3 (GAT3), demonstrating significantly improved selectivity profiles over the taurine transporter (TauT) compared to linear amino acids. Such inhibitors are highly valuable tools for investigating tonic inhibition and functional recovery after stroke[2].
Caption: Pharmacological logic of azetidine-derived kinase inhibitors in oncology.
References
1. ChemBuyersGuide. TERT-BUTYL 2-ACETYLAZETIDINE-1-CARBOXYLATE CAS:1783414-46-9. Available at: 2.[7] PubChemLite. Tert-butyl 2-acetylazetidine-1-carboxylate (C10H17NO3). Available at: 3.[6] Namiki-s. Building Blocks Catalogue January 2020. Available at: 4.[1] AbovChem. tert-butyl 2-acetylazetidine-1-carboxylate - CAS:1783414-46-9. Available at: 5.[4] ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: 6.[8] ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: 7. RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines. Available at: 8.[5] ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: 9.[10] Google Patents. AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. Available at: 10.[2] ResearchGate. Structural and stereochemical determinants for hGAT3 inhibition. Available at: 11.[9] Justia Patents. ras inhibitors. Available at: 12.[11] Google Patents. WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer. Available at: 13.[3] Google Patents. WO2022066734A1 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. Available at:
Sources
- 1. tert-butyl 2-acetylazetidine-1-carboxylate - CAS:1783414-46-9 - Abovchem [abovchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2022066734A1 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. PubChemLite - Tert-butyl 2-acetylazetidine-1-carboxylate (C10H17NO3) [pubchemlite.lcsb.uni.lu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. patents.justia.com [patents.justia.com]
- 10. AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer - Google Patents [patents.google.com]
- 11. WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer - Google Patents [patents.google.com]
